molecular formula C10H5F6N3S B13690235 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole

2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole

Cat. No.: B13690235
M. Wt: 313.22 g/mol
InChI Key: DTOPBSVUSHFOKV-UHFFFAOYSA-N
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Description

2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl groups in the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted thiadiazoles.

Scientific Research Applications

2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole is unique due to its specific combination of functional groups and heterocyclic structure. The presence of both amino and trifluoromethyl groups in the thiadiazole ring imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The aim is to provide a comprehensive overview based on recent research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C9H6F6N4S\text{C}_9\text{H}_6\text{F}_6\text{N}_4\text{S}

This structure includes a thiadiazole ring substituted with a trifluoromethyl phenyl group, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit substantial antimicrobial properties . For instance, compounds with the thiadiazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger.

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AS. aureus32.6
Compound BE. coli47.5
Compound CA. niger30.0

The minimum inhibitory concentration (MIC) values indicate that certain derivatives of this compound are more effective than standard antibiotics.

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties . Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound DHeLa1.2
Compound EJurkat4.2

The cytotoxic effects are attributed to the ability of these compounds to interfere with cellular processes critical for cancer cell survival.

Anti-inflammatory and Other Activities

In addition to antimicrobial and anticancer effects, the thiadiazole derivatives exhibit anti-inflammatory , anticonvulsant , and analgesic activities . These effects are primarily due to their ability to modulate various biochemical pathways involved in inflammation and neuronal excitability.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. Results showed that compounds with specific substitutions at the C-5 position demonstrated enhanced antibacterial activity compared to standard drugs like streptomycin and fluconazole .
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxicity of selected thiadiazole derivatives against a panel of cancer cell lines (NCI-60). Compounds exhibited varied IC50 values, indicating potential for development as anticancer agents .

Properties

Molecular Formula

C10H5F6N3S

Molecular Weight

313.22 g/mol

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H5F6N3S/c11-9(12,13)5-1-4(7-18-19-8(17)20-7)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19)

InChI Key

DTOPBSVUSHFOKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN=C(S2)N

Origin of Product

United States

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